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Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B12373513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 594
carboxylic acid and its derivatives in single-molecule imaging techniques. AF 594, a bright

and photostable red-fluorescent dye, is an exceptional tool for elucidating molecular

mechanisms, dynamics, and interactions at the single-molecule level, with significant

applications in basic research and drug development.

Introduction to AF 594 in Single-Molecule Imaging
AF 594, a member of the Alexa Fluor family of dyes, offers a combination of high fluorescence

quantum yield, photostability, and pH insensitivity, making it a robust choice for demanding

single-molecule experiments.[1][2][3] Its emission in the red region of the spectrum minimizes

autofluorescence from cellular components.[3] AF 594 is particularly well-suited for techniques

such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution

microscopy methods like Stochastic Optical Reconstruction Microscopy (STORM).[4][5]

The carboxylic acid form of AF 594 is a non-reactive version that can be used as a reference

standard or activated for conjugation to biomolecules.[6][7] More commonly, its amine-reactive

derivative, AF 594 NHS ester, or its thiol-reactive derivative, AF 594 maleimide, are used for

covalently labeling proteins and nucleic acids.[8][9]
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Quantitative Data: Photophysical Properties of AF
594
The selection of a fluorophore for single-molecule imaging is critically dependent on its

photophysical properties. The following table summarizes the key quantitative data for AF 594.

Property Value Reference

Excitation Maximum

(Absorbance)
590 nm [1][2]

Emission Maximum 617 nm [1][2]

Molar Extinction Coefficient 92,000 cm⁻¹M⁻¹ [2]

Fluorescence Quantum Yield 0.66 - 0.77 [1][6]

pH Insensitivity Range 4 - 10 [2][10]

Experimental Protocols
Protein Labeling with AF 594 NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein of

interest using AF 594 NHS ester.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

AF 594 NHS ester (succinimidyl ester)

Anhydrous Dimethylsulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3-8.5

Gel filtration column (e.g., Sephadex G-25) for purification

Amine-free reaction tubes
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Protocol:

Prepare Protein Solution:

Dissolve the protein of interest in an amine-free buffer at a concentration of 2-10 mg/mL.

[11]

Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts, as

these will compete with the labeling reaction.[11][12] If necessary, dialyze the protein

against a suitable buffer like 1X PBS.

Adjust pH:

Add 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-8.5.[12]

[13] This is the optimal pH for the reaction between the NHS ester and primary amines.

[13]

Prepare Dye Stock Solution:

Immediately before use, dissolve the AF 594 NHS ester in anhydrous DMSO to a

concentration of 10 mM.[11][13]

Labeling Reaction:

Calculate the required amount of dye. An 8-fold molar excess of NHS ester to the protein

is a good starting point for mono-labeling.[12]

Add the calculated volume of the dye stock solution to the protein solution while gently

vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.[14]

Purification:

Separate the labeled protein from the unreacted dye using a gel filtration column

equilibrated with a suitable storage buffer (e.g., PBS).[14]
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Collect the fractions containing the labeled protein, which will be the first colored fractions

to elute.

Determine Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 590 nm (for

AF 594).

Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's

absorbance at 280 nm (CF280 = 0.51).[6]

Single-Molecule FRET (smFRET) Imaging
smFRET is a powerful technique to measure distances and conformational changes in

biomolecules.[4][15] It involves labeling a biomolecule with two different fluorophores, a donor

and an acceptor. When the donor is excited, it can transfer its energy to the acceptor if they are

in close proximity (typically 1-10 nm), leading to acceptor emission. AF 594 is commonly used

as an acceptor dye in conjunction with a green-emitting donor like Alexa Fluor 488.[4][9]

Experimental Workflow:

Sample Preparation Imaging and Data Acquisition Data Analysis

Label Biomolecule with
Donor (e.g., AF488) and

Acceptor (AF 594)

Purify Labeled
Biomolecule

Immobilize on
Microscope Slide
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(e.g., 488 nm laser)
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Record Time Traces of
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Calculate FRET
Efficiency (E)

Generate FRET
Histograms
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Inter-dye Distance

Click to download full resolution via product page

Caption: Workflow for a single-molecule FRET experiment.

Protocol Outline:

Labeling: Label the biomolecule of interest with a donor-acceptor pair (e.g., AF488-AF594) at

specific sites.[9]
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Immobilization: Immobilize the labeled molecules on a passivated microscope coverslip at a

low density to ensure individual molecules can be resolved.

Imaging: Use a total internal reflection fluorescence (TIRF) microscope to excite the donor

fluorophore.[4]

Data Acquisition: Split the emission signal into donor and acceptor channels and record the

fluorescence intensity time traces for individual molecules using a sensitive camera.

Data Analysis: Calculate the FRET efficiency for each molecule and generate FRET

efficiency histograms to identify different conformational states.

Stochastic Optical Reconstruction Microscopy (STORM)
STORM is a super-resolution imaging technique that relies on the stochastic activation and

subsequent localization of individual fluorophores to reconstruct an image with a resolution

beyond the diffraction limit of light.[16][17] AF 594 can be used in STORM, often in combination

with other dyes for multicolor imaging.[5]

Principle of dSTORM (direct STORM):

Fluorophore States

Imaging Cycle

ON (Fluorescent)

Excitation & Imaging
(high power laser)

Emit Photons

OFF (Dark)

Stochastic Activation
(low power laser)

Ready for
next cycleSwitch ON

Photobleaching/
Return to OFF state

Switch OFF
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Caption: The photoswitching principle of dSTORM.

Protocol Outline:

Immunolabeling: Label the cellular structure of interest using primary antibodies and

secondary antibodies conjugated to AF 594.

Imaging Buffer: Prepare a specific STORM imaging buffer containing a reducing agent (e.g.,

β-mercaptoethanol) and an oxygen scavenging system to facilitate the photoswitching of the

fluorophores.[16][17]

Imaging:

Use a high-power laser to excite the AF 594 molecules, driving most of them into a long-

lived dark state.

A small, stochastic fraction of molecules will spontaneously return to the fluorescent state.

Image these individual fluorescent molecules until they photobleach.

Repeat this process for thousands of frames to collect localizations from a large number of

molecules.

Image Reconstruction: Use specialized software to determine the precise location of each

detected molecule from the diffraction-limited spots. Combine all the localizations to

reconstruct a super-resolved image of the structure.[18]

Signaling Pathways and Workflows
The application of AF 594 in single-molecule imaging allows for the detailed investigation of

various biological processes. For example, smFRET can be used to study the conformational

dynamics of enzymes during catalysis or the binding of a drug to its target receptor.

Example: Investigating Drug-Receptor Binding with smFRET
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Conformational States (Observed via FRET)
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Caption: A logical diagram illustrating the use of smFRET to study drug-receptor binding

dynamics.

Conclusion
AF 594 carboxylic acid and its reactive derivatives are invaluable tools for single-molecule

imaging. Their excellent photophysical properties and versatility in labeling strategies enable

researchers to probe biological systems with unprecedented detail. The protocols and data

provided here serve as a comprehensive guide for the successful application of AF 594 in

advanced fluorescence microscopy techniques. Careful optimization of labeling and imaging

conditions is crucial for obtaining high-quality single-molecule data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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